Tyrosinase Inhibition: 18-Fold Superiority of Thiohydantoin Derivative Over Kojic Acid
The 2,4-dihydroxybenzylidene-thiohydantoin derivative 2d exhibited an IC50 of 1.07 ± 2.30 μM against mushroom tyrosinase, representing an 18-fold greater potency than kojic acid (IC50 = 19.69 ± 4.90 μM) and a 24-fold greater potency than resveratrol (IC50 = 26.63 ± 0.55 μM) when tested in the same assay system [1].
| Evidence Dimension | Mushroom tyrosinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2d (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin IC50 = 1.07 ± 2.30 μM |
| Comparator Or Baseline | Kojic acid IC50 = 19.69 ± 4.90 μM; Resveratrol IC50 = 26.63 ± 0.55 μM |
| Quantified Difference | 18-fold more potent than kojic acid; 24-fold more potent than resveratrol |
| Conditions | Mushroom tyrosinase inhibition assay; MedChemComm 2014, Table 2 |
Why This Matters
The thiohydantoin scaffold, when appropriately substituted, can achieve more than an order-of-magnitude potency advantage over the two most widely used reference tyrosinase inhibitors, making it a preferred starting point for melanogenesis-related research and skin-lightening agent discovery.
- [1] Kim HR, Lee HJ, Choi YJ, et al. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality. MedChemComm. 2014;5:1410-1417. doi:10.1039/C4MD00171K View Source
